molecular formula C18H18N2O3 B5881758 N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide

N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide

Cat. No. B5881758
M. Wt: 310.3 g/mol
InChI Key: CVSHGARWVMLXLV-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide, also known as MPB, is a compound that has been extensively studied for its potential applications in scientific research. MPB is a synthetic compound that belongs to the family of benzamides. It has been shown to have various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide is not fully understood. However, it has been shown to act as an inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids. By inhibiting FAAH, N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide increases the levels of endocannabinoids in the body, which can lead to various physiological effects.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of endocannabinoids in the body, which can lead to pain relief, anti-inflammatory effects, and improved mood. N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has also been shown to have anti-anxiety and anti-depressant effects, making it a potential candidate for the treatment of mood disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide in laboratory experiments is its specificity for FAAH. This allows researchers to study the function of the endocannabinoid system in a more targeted way. However, one limitation of using N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide is its potential toxicity. N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been shown to have toxic effects on certain cell types, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide. One area of research is the development of more specific and potent FAAH inhibitors. This could lead to the development of new drugs for the treatment of pain, inflammation, and mood disorders. Another area of research is the study of the effects of N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide on other physiological processes, such as memory and learning. Finally, more research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide and its potential toxicity.
Conclusion:
In conclusion, N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been used as a tool to study the function of the endocannabinoid system, which is involved in various physiological processes such as pain, mood, appetite, and memory. N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. However, more research is needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide and its potential toxicity.

Synthesis Methods

The synthesis of N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This compound is then reacted with 3-(2-oxo-1-pyrrolidinyl)aniline in the presence of a base to form N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide. The overall synthesis of N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide is shown in Figure 1.

Scientific Research Applications

N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been extensively studied for its potential applications in scientific research. It has been shown to have various biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments. N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has been used as a tool to study the function of the endocannabinoid system, which is involved in various physiological processes such as pain, mood, appetite, and memory. N-(4-methoxyphenyl)-3-(2-oxo-1-pyrrolidinyl)benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

N-(4-methoxyphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-23-16-9-7-14(8-10-16)19-18(22)13-4-2-5-15(12-13)20-11-3-6-17(20)21/h2,4-5,7-10,12H,3,6,11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVSHGARWVMLXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-methoxyphenyl)-3-(2-oxopyrrolidin-1-yl)benzamide

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